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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and selectivity profile

of Ceralifimod (ONO-4641), a selective sphingosine-1-phosphate (S1P) receptor modulator.

The information is compiled from publicly available preclinical and clinical research data.

Introduction to Ceralifimod
Ceralifimod is a potent and selective agonist for the sphingosine-1-phosphate receptors S1P₁

and S1P₅.[1][2][3] Developed for the potential treatment of autoimmune diseases such as

multiple sclerosis, its mechanism of action involves the modulation of lymphocyte trafficking

and potentially direct effects within the central nervous system.[1][2] As a selective S1P

receptor modulator, Ceralifimod was designed to offer a more targeted therapeutic approach

with an improved safety profile compared to non-selective S1P modulators.

Binding Affinity and Selectivity Profile
The binding affinity and functional potency of Ceralifimod for the human S1P receptor

subtypes have been characterized through in vitro pharmacological studies. The following

tables summarize the key quantitative data.
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Table 1: Ceralifimod Binding Affinity (Ki) for Human S1P
Receptors

Receptor Subtype Ki (nM)

hS1P₁ 0.626

hS1P₂ >5450

hS1P₃ >5630

hS1P₄ 28.8

hS1P₅ 0.574

Data sourced from competitive radioligand binding assays.

Table 2: Ceralifimod Functional Potency (EC₅₀) for
Human S1P Receptors

Receptor Subtype EC₅₀ (nM) Assay Type

hS1P₁ 0.0273 cAMP Assay

hS1P₅ 0.334 cAMP Assay

EC₅₀ values represent the concentration of Ceralifimod required to elicit a half-maximal

response in a functional assay.

Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine

the binding affinity and functional potency of Ceralifimod.

Competitive Radioligand Binding Assay for Ki
Determination
This assay determines the binding affinity of a test compound (Ceralifimod) by measuring its

ability to compete with a radiolabeled ligand for binding to the target receptor.
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Cell Culture and Membrane Preparation:

Chinese Hamster Ovary (CHO-K1) cells stably transfected to express one of the human S1P

receptor subtypes (S1P₁, S1P₂, S1P₃, S1P₄, or S1P₅) are cultured in appropriate media

(e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

Cells are harvested, and a crude membrane fraction is prepared by homogenization and

centrifugation. The final membrane preparation is resuspended in an assay buffer and the

protein concentration is determined.

Binding Assay Protocol:

The receptor membrane preparation is incubated in a multi-well plate with varying

concentrations of Ceralifimod.

A constant concentration of a radiolabeled S1P receptor ligand, such as [³³P]-S1P, is added

to each well.

The mixture is incubated at room temperature to allow the binding to reach equilibrium.

The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the

receptor-bound radioligand while allowing the unbound radioligand to pass through.

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

Data Analysis:

The concentration of Ceralifimod that inhibits 50% of the specific binding of the radioligand

(IC₅₀) is determined by non-linear regression analysis of the competition curve.

The binding affinity (Ki) of Ceralifimod is then calculated from the IC₅₀ value using the

Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.

cAMP Functional Assay for EC₅₀ Determination
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This assay measures the functional potency of Ceralifimod as an agonist at S1P₁ and S1P₅

receptors, which are coupled to the Gαi protein that inhibits adenylyl cyclase activity, leading to

a decrease in intracellular cyclic AMP (cAMP) levels.

Cell Culture:

CHO-K1 cells stably expressing either the human S1P₁ or S1P₅ receptor are used. These

cells also endogenously express adenylyl cyclase.

cAMP Assay Protocol:

Cells are seeded into multi-well plates and cultured until they reach the desired confluency.

The cell culture medium is replaced with a stimulation buffer.

To elevate basal cAMP levels, cells are stimulated with forskolin, a direct activator of adenylyl

cyclase.

Varying concentrations of Ceralifimod are added to the wells.

The plates are incubated for a defined period to allow for receptor activation and subsequent

inhibition of adenylyl cyclase.

The reaction is stopped, and the cells are lysed to release intracellular cAMP.

The concentration of cAMP in the cell lysates is measured using a competitive

immunoassay, often employing a labeled cAMP tracer and a specific anti-cAMP antibody

(e.g., HTRF, ELISA, or luminescence-based reporter assays).

Data Analysis:

The concentration of Ceralifimod that produces 50% of the maximal inhibition of forskolin-

stimulated cAMP production (EC₅₀) is determined by fitting the dose-response data to a

sigmoidal curve.

Visualizations
S1P₁ and S1P₅ Signaling Pathway
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The following diagram illustrates the primary signaling pathways activated by Ceralifimod upon

binding to S1P₁ and S1P₅ receptors.
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Caption: Ceralifimod activates S1P₁ and S1P₅, leading to G-protein signaling and cellular

responses.

Experimental Workflow: Competitive Radioligand
Binding Assay
The diagram below outlines the key steps in the competitive radioligand binding assay used to

determine the binding affinity of Ceralifimod.
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Caption: Workflow for determining Ceralifimod's binding affinity via a competitive radioligand

binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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